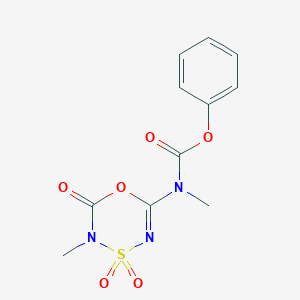![molecular formula C15H14N2O4 B8040323 5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide](/img/structure/B8040323.png)
5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide is a compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes both hydroxyl and carbamoyl functional groups, making it a versatile molecule in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-carbamoyl-4-hydroxybenzaldehyde with 2-hydroxybenzamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.
化学反应分析
Types of Reactions
5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction and conditions used.
科学研究应用
5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The hydroxyl and carbamoyl groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-Carbamoyl-4-hydroxybenzaldehyde
- 2-Hydroxybenzamide
- 4-Hydroxybenzamide
Uniqueness
What sets 5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
5-[(3-carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-14(20)10-6-8(1-3-12(10)18)5-9-2-4-13(19)11(7-9)15(17)21/h1-4,6-7,18-19H,5H2,(H2,16,20)(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBLMFDCNHHDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)N)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
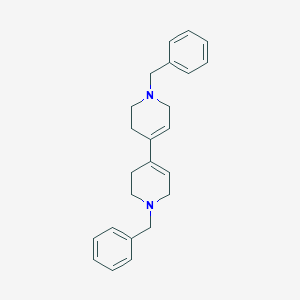
![2-[[5-Methyl-2-(4-sulfophenyl)pyrazol-3-yl]amino]benzoic acid](/img/structure/B8040259.png)
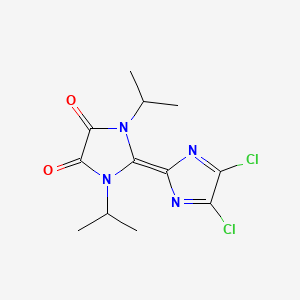
![Methyl 2-[4-[[4-[(1-methoxy-1-oxopropan-2-yl)amino]phenyl]methyl]anilino]propanoate](/img/structure/B8040275.png)
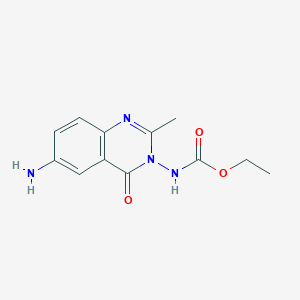
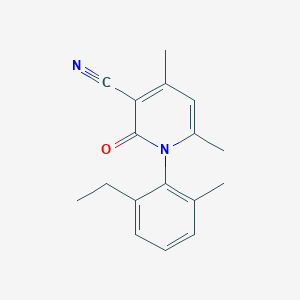
![2-[2-(2-Bicyclo[2.2.1]hept-5-enyl)-1,3-oxazolidin-3-yl]ethanol](/img/structure/B8040287.png)
![N-[benzamido(cyclohex-3-en-1-yl)methyl]benzamide](/img/structure/B8040292.png)
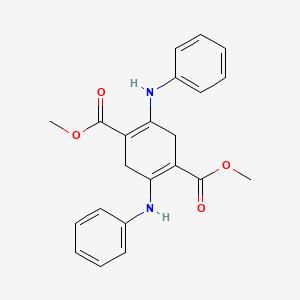
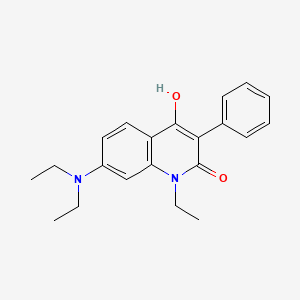
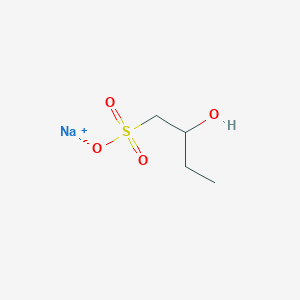
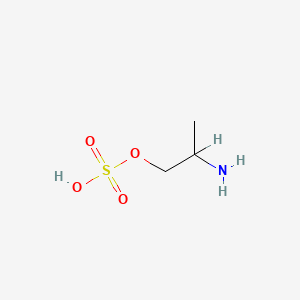
![2-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B8040301.png)
